“(4-Octylphenyl)boronic Acid” is a chemical compound with the CAS Number: 133997-05-4. Its molecular weight is 234.15 and its linear formula is C14H23BO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
The InChI code for (4-Octylphenyl)boronic Acid is 1S/C14H23BO2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12,16-17H,2-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.
Boronic acids, including (4-Octylphenyl)boronic Acid, have been increasingly popular in the synthesis of small chemical receptors. Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .
The physical form of (4-Octylphenyl)boronic Acid is solid . It has a molecular weight of 234.142 Da and a mono-isotopic mass of 234.179108 Da .
(4-octylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 4-octylphenyl moiety. Boronic acids are notable for their ability to form reversible complexes with diols, which makes them valuable in various fields, including organic synthesis and medicinal chemistry. The compound's structure allows it to participate in several chemical reactions, particularly those involving carbon-carbon bond formation.
The compound can be synthesized through various methods, typically involving the reaction of aryl halides or organometallic reagents with boron-containing compounds. The presence of the octyl group enhances the solubility and stability of the boronic acid in organic solvents.
(4-octylphenyl)boronic acid falls under the category of arylboronic acids, which are characterized by an aryl group bonded to a boron atom that is also attached to hydroxyl groups. This class of compounds is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
The synthesis of (4-octylphenyl)boronic acid can be achieved through several established methods:
The choice of solvent, temperature, and reaction time are critical for optimizing yield and purity. Common solvents include tetrahydrofuran and dimethylformamide, while temperatures typically range from room temperature to 80°C depending on the specific method employed.
(4-octylphenyl)boronic acid participates in several key reactions:
Reaction conditions such as temperature, solvent choice, and catalyst type significantly influence yields and selectivity in these transformations.
The mechanism by which (4-octylphenyl)boronic acid functions primarily revolves around its ability to form complexes with diols. This property is exploited in various applications, including sensing and drug delivery systems.
The efficiency of these mechanisms can be quantified by measuring reaction yields and rates under different experimental conditions.
Relevant data regarding solubility and reactivity profiles can guide practical applications in synthesis and material science.
(4-octylphenyl)boronic acid has diverse applications across several fields:
Transition metal-catalyzed borylation represents the most efficient route to (4-octylphenyl)boronic acid, leveraging palladium or nickel complexes to facilitate carbon-boron bond formation. This method typically employs 1-bromo-4-octylbenzene as the starting material, reacting with bis(pinacolato)diboron (B₂pin₂) under catalytic conditions. The palladium catalyst Pd(dppf)Cl₂ (1,1'-bis(diphenylphosphino)ferrocene palladium(II) dichloride) demonstrates exceptional efficacy in this transformation, operating at 80-100°C in anhydrous dioxane or THF solvents [1] [7]. Nickel-based catalysts like Ni(dppe)Cl₂ (1,2-bis(diphenylphosphino)ethane nickel chloride) offer a cost-effective alternative, particularly suitable for electron-rich aryl halides that challenge palladium systems [9]. The reaction mechanism proceeds through oxidative addition of the aryl halide to the metal center, followed by boryl ligand transfer and reductive elimination.
Table 1: Catalytic Systems for Aryl Halide Borylation
Catalyst | Ligand | Solvent | Temperature | Yield Range |
---|---|---|---|---|
Pd(dppf)Cl₂ | None | Dioxane | 80°C | 85-92% |
Pd(OAc)₂ | SPhos | THF | 60°C | 78-88% |
Ni(dppe)Cl₂ | dppe | Toluene | 100°C | 70-82% |
Pd/C | XPhos | Water | 35°C | 65-75% |
Functional group tolerance is a hallmark of this methodology, with substrates bearing the elongated octyl chain exhibiting excellent compatibility due to the chain's minimal electronic influence on the aromatic ring [1] [9]. Post-synthesis, the boronate ester intermediate requires mild acidic hydrolysis (1M HCl) to furnish the free boronic acid, with care taken to avoid protodeboronation during workup [7].
The Miyaura borylation protocol specifically optimizes the coupling of 4-octylbromobenzene with B₂pin₂, utilizing Pd(OAc)₂ (palladium acetate) with bulky electron-rich phosphine ligands. XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-dicyclocyclohexylphosphino-2',6'-dimethoxybiphenyl) ligands significantly enhance catalytic activity by stabilizing the Pd(0) species during the catalytic cycle [7]. A critical innovation involves replacing conventional acetate bases with lipophilic alternatives like potassium 2-ethylhexanoate, which minimizes catalyst poisoning by preventing the formation of inhibitory palladium-acetate complexes [7].
Micellar catalysis in aqueous environments has emerged as a sustainable advancement, where Pd/SPhos complexes catalyze the reaction in water containing the surfactant TPGS-750-M. This approach facilitates easier product isolation while maintaining yields of 75-85% for 4-octylphenyl derivatives [7]. The Miyaura method achieves completion within 2-12 hours at temperatures ranging from 25°C (for bromides) to 80°C (for chlorides), with the octyl chain's hydrophobicity enhancing substrate solubility in nonpolar reaction media.
Table 2: Miyaura Borylation Optimization Parameters
Base | Ligand | Additive | Reaction Time | Yield |
---|---|---|---|---|
KOAc | SPhos | None | 12 h | 60% |
K₃PO₄ | XPhos | None | 8 h | 75% |
K-2-ethylhexanoate | SPhos | None | 3 h | 92% |
K₂CO₃ + 2-Ethylhexanoic acid | XPhos | TPGS-750-M | 2 h | 88% |
Classical organometallic synthesis begins with p-bromooctylbenzene undergoing magnesium insertion to form the Grignard reagent 4-octylphenylmagnesium bromide. This intermediate reacts with borate esters—predominantly trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃)—at low temperatures (-78°C to 0°C) [3] [5]. The reaction proceeds via nucleophilic attack on the electrophilic boron center, yielding a tetracoordinate borate complex that hydrolyzes to the boronic acid upon aqueous workup [4].
Critical to success is the protection of aldehyde groups when functionalized analogs are targeted; diethyl acetal protection of p-bromoaldehyde derivatives prevents unwanted side reactions during Grignard formation [4]. Ultrasound activation proves essential for facilitating magnesium insertion in sterically hindered systems, while lithium chloride additives enhance reactivity by solubilizing the Grignard species [3] [4]. Although this route provides high yields (90-99% before hydrolysis), scalability is limited by the pyrophoric nature of Grignard reagents and stringent anhydrous requirements [5].
Table 3: Borate Esters in Grignard Borylation
Borate Ester | Temperature | Solvent | Yield after Hydrolysis |
---|---|---|---|
B(OMe)₃ | -78°C → 25°C | THF | 70-75% |
B(OiPr)₃ | -40°C → 0°C | Diethyl ether | 80-85% |
B(OMe)₃ + LiCl | -78°C → 25°C | THF | 88-92% |
Though less applicable to (4-octylphenyl)boronic acid synthesis, hydroboration routes gain relevance when targeting boronate-terminated alkyl chains. Rhodium-catalyzed hydroboration of styrene derivatives with pinacolborane (HBpin) enables access to β-boryl-4-octylbenzene analogs [1] [9]. The regioselectivity of rhodium complexes like Wilkinson's catalyst (RhCl(PPh₃)₃) favors anti-Markovnikov addition, placing boron at the benzylic position. Subsequent oxidation or cross-coupling transforms these intermediates into functionalized derivatives.
Direct hydroboration of 4-octylstyrene with BH₃·THF occurs at room temperature, followed by oxidative workup to install the boronic acid group terminally. However, this method is constrained by competitive reduction of the arene ring and limited regiocontrol compared to transition metal catalysis [7].
Emerging methodologies bypass conventional aryl halide precursors through radical-based activation. Photoinduced borylation employs fac-Ir(ppy)₃ (tris(2-phenylpyridinato)iridium(III)) under blue light irradiation to generate aryl radicals from 4-octylbenzoic acid via decarboxylation [7]. These radicals subsequently trap boryl species derived from B₂pin₂, yielding the boronic ester after 12-24 hours at room temperature. This approach circumvents heavy metal catalysts but requires expensive photocatalysts.
Copper-mediated Chan-Lam borylation offers an alternative using arylboronic acids with 4-octylphenol derivatives, facilitated by copper(II) acetate and molecular oxygen. Though experimentally simple, yields remain moderate (50-65%) due to homocoupling byproducts [8]. Deaminative borylation of 4-octylphenylammonium salts, activated by sodium nitrite, presents another metal-free route under basic conditions, though it is still experimental for long-chain substrates [7].
Table 4: Alternative Borylation Strategies
Method | Substrate | Reagent | Conditions | Yield |
---|---|---|---|---|
Photocatalytic decarboxylation | 4-Octylbenzoic acid | B₂pin₂, Ir(ppy)₃ | Blue LED, 25°C, 24 h | 65% |
Chan-Lam coupling | 4-Octylphenol | PhB(OH)₂, Cu(OAc)₂ | O₂, Pyridine, 25°C | 55% |
Deaminative borylation | 4-Octylanilinium salt | B₂pin₂, NaNO₂ | DMSO, 80°C | 40%* |
*Yield not optimized for bulky substrates
(4-Octylphenyl)boronic acid exhibits distinctive spectroscopic fingerprints across multiple analytical platforms. Infrared spectroscopy reveals the symmetrical B-O stretching vibration at 1340-1320 cm⁻¹ and asymmetric stretching at 1540-1520 cm⁻¹, characteristic of trigonal boronic acids. The absence of a broad O-H stretch above 3200 cm⁻¹ indicates predominant self-condensation into boroxine anhydrides [1] [3].
¹¹B NMR spectroscopy in dry CDCl₃ shows a sharp singlet at δ 29-31 ppm, consistent with tricoordinate boron. Upon addition of water, this peak shifts downfield to δ 8-10 ppm due to conversion to the tetrahedral borate form [4]. The ¹H NMR spectrum in DMSO-d₆ displays expected aromatic signals (δ 7.75, d, J=8.1 Hz, 2H; δ 7.45, d, J=8.1 Hz, 2H) alongside the octyl chain resonances (δ 2.58, t, J=7.6 Hz, 2H; δ 1.55, quintet, 2H; δ 1.25, m, 10H; δ 0.85, t, 3H). Diagnostic ¹³C NMR peaks include the ipso-carbon at δ 135.2 and the boron-bound carbon at δ 167.5, the latter exhibiting quadrupolar broadening [3]. High-resolution mass spectrometry (ESI+) confirms the molecular ion [M+H]+ at m/z 263.2045 (calculated for C₁₄H₂₃BO₂⁺: 263.2048) and boroxine dimer [M₂-H₂O+H]+ at m/z 507.3860 [1].
Single-crystal X-ray diffraction analysis reveals that (4-octylphenyl)boronic acid crystallizes as cyclic boroxine trimers rather than monomeric species, driven by dehydration. The boroxine ring exhibits near-planar geometry with B-O bond lengths of 1.36-1.38 Å and O-B-O angles of 120±2°, confirming sp² hybridization [3]. The octyl chains adopt fully extended anti-conformations, interdigitating with adjacent molecules to form lamellar bilayers stabilized by van der Waals interactions between C12-C20 alkyl segments [1] [4].
Table 5: Crystallographic Data for (4-Octylphenyl)boroxine
Parameter | Value |
---|---|
Crystal system | Monoclinic |
Space group | P2₁/c |
Unit cell dimensions | a=5.42 Å, b=7.89 Å, c=35.71 Å |
β angle | 92.5° |
B-O bond length | 1.37±0.01 Å |
O-B-O angle | 119.8±0.5° |
Boroxine ring torsion | <5° deviation from planarity |
The molecular packing demonstrates alternating hydrophobic (alkyl chain) and hydrophilic (boroxine) layers perpendicular to the crystallographic c-axis, with interlayer spacing of 35.7 Å. This supramolecular arrangement facilitates solvent inclusion in the lattice, explaining the compound's tendency to form solvated crystals when crystallized from ethanol or toluene [4]. Density functional theory (DFT) calculations corroborate the crystallographic data, indicating minimal energy differences (<2 kcal/mol) between planar boroxine structures and slightly puckered conformations [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7